5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole rings are known for their versatility and are often found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-3-methylbenzo[d]thiazole with an appropriate aldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with a butenyl group to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives .
Scientific Research Applications
5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for diseases where thiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its antimicrobial properties.
5-Chloro-3-methylbenzo[d]thiazole: A precursor in the synthesis of various thiazole derivatives.
Uniqueness
5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is unique due to its complex structure, which allows for diverse chemical modifications and applications. Its dual thiazole rings provide a versatile platform for further functionalization, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C28H26Cl2N2O3S3 |
---|---|
Molecular Weight |
605.6 g/mol |
IUPAC Name |
(2Z)-5-chloro-2-[(2E)-2-[(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-3-methyl-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H19Cl2N2S2.C7H8O3S/c1-4-13(9-20-24(2)16-11-14(22)5-7-18(16)26-20)10-21-25(3)17-12-15(23)6-8-19(17)27-21;1-6-2-4-7(5-3-6)11(8,9)10/h5-12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ZWVWEBPKVPRWRN-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)C)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)C)C=C3N(C4=C(S3)C=CC(=C4)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.